An In-depth Technical Guide to the Physicochemical Properties of Carbonochloridic Acid, Heptadecyl Ester
An In-depth Technical Guide to the Physicochemical Properties of Carbonochloridic Acid, Heptadecyl Ester
Foreword: Navigating the Data Landscape for Long-Chain Alkyl Chloroformates
For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's physicochemical properties is the bedrock of its application. This guide delves into the core characteristics of carbonochloridic acid, heptadecyl ester (also known as heptadecyl chloroformate). It is critical to note at the outset that while a wealth of information exists for the broader class of alkyl chloroformates, specific experimentally determined data for the C17 analogue, heptadecyl chloroformate, is not extensively available in public literature.
Therefore, this guide adopts a dual approach. Firstly, it collates and presents the established knowledge on long-chain alkyl chloroformates, drawing from data on homologous compounds to establish trends and provide scientifically grounded estimations for the properties of heptadecyl chloroformate. Secondly, it provides detailed, field-proven experimental protocols for the determination of these properties, empowering researchers to generate the precise data required for their specific applications. This approach ensures both immediate utility and a pathway to further empirical characterization, upholding the principles of scientific integrity and practical applicability.
Molecular Identity and Structural Characteristics
Carbonochloridic acid, heptadecyl ester, is a long-chain aliphatic chloroformate. Its molecular structure consists of a seventeen-carbon alkyl chain (heptadecyl group) attached to a highly reactive chloroformate functional group (-O(CO)Cl). This amphiphilic nature, with a large, nonpolar alkyl tail and a polar, electrophilic head, is central to its chemical behavior and physical properties.
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Molecular Formula: C₁₈H₃₅ClO₂
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Molecular Weight: 318.92 g/mol
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CAS Number: While a specific CAS number for heptadecyl chloroformate is not readily found, related long-chain chloroformates are well-documented. For instance, hexadecyl chloroformate is registered under CAS number 26272-90-2 and octadecyl chloroformate under 51637-93-5[1].
Core Physicochemical Properties: An Empirical and Extrapolated Overview
The physicochemical properties of long-chain alkyl chloroformates are heavily influenced by the length of the alkyl chain. The following table summarizes available data for homologous compounds and provides estimated values for heptadecyl chloroformate.
| Property | Heptyl Chloroformate (C7) | Hexadecyl Chloroformate (C16) | Heptadecyl Chloroformate (C17) (Estimated) | Octadecyl Chloroformate (C18) |
| Physical State at 20°C | Colorless to almost colorless clear liquid | Liquid[2] | Waxy Solid or Liquid | Solid[1] |
| Boiling Point (°C) | 71 °C at 7 mmHg[3] | 367.1 °C at 760 mmHg[4] | ~382°C | 396.9°C[1] |
| Melting Point (°C) | Data not available | Data not available | ~25-30°C | Data not available (low melting solid)[1] |
| Density (g/cm³) | 1.0[3] | Data not available | ~0.93 | 0.932[1] |
| Solubility | Slightly soluble in Chloroform[3]. | Data not available | Good solubility in non-polar and moderately polar organic solvents (e.g., chloroform, ethyl acetate, petroleum ether). Insoluble and reactive in water. | Slightly soluble in Chloroform and Ethyl Acetate[1][5]. |
Causality Behind the Trends:
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Boiling Point: The boiling point of aliphatic compounds increases with the length of the carbon chain due to stronger van der Waals forces. The significant jump in boiling points from shorter to longer chains is a well-established phenomenon[6]. Some long-chain chloroformates may decompose before reaching their boiling point at atmospheric pressure[6].
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Melting Point: As the alkyl chain length increases, the molecules pack more efficiently in a solid lattice, leading to a higher melting point. Heptadecyl chloroformate is predicted to be a low-melting waxy solid at room temperature, similar to octadecyl chloroformate[1].
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Solubility: The principle of "like dissolves like" governs the solubility of these esters[7]. The long hydrophobic heptadecyl chain dictates a high affinity for non-polar organic solvents and practical insolubility in water[7][8]. The presence of the polar chloroformate group provides some limited solubility in moderately polar aprotic solvents[7][8].
Reactivity Profile: The Dominance of the Chloroformate Group
The chemistry of heptadecyl chloroformate is dominated by the highly electrophilic carbonyl carbon of the chloroformate moiety. This makes the molecule susceptible to nucleophilic attack, with hydrolysis being the most significant reaction in many contexts.
Hydrolysis
In the presence of water or moisture, heptadecyl chloroformate will readily hydrolyze to form heptadecanol, hydrochloric acid (HCl), and carbon dioxide (CO₂)[6]. This reaction is typically rapid, with the hydrolysis half-life of long-chain chloroformates being short[6][9]. The rate of hydrolysis is generally slower for higher molecular weight chloroformates compared to their shorter-chain counterparts[9].
The rapid generation of corrosive HCl upon contact with moisture is a critical consideration for the handling, storage, and application of this compound[10].
Reactions with Nucleophiles
Heptadecyl chloroformate is a versatile reagent for introducing the heptadecyloxycarbonyl group onto various nucleophiles. Key reactions include:
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Reaction with Amines: Forms stable carbamates. This reaction is fundamental in the derivatization of amino acids and other primary and secondary amines for analytical purposes or as a protecting group strategy in organic synthesis.
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Reaction with Alcohols: Yields carbonates. This reaction is typically performed in the presence of a non-nucleophilic base to neutralize the HCl byproduct.
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Reaction with Carboxylic Acids: Produces mixed anhydrides, which are highly reactive intermediates themselves, often used in peptide synthesis.
Experimental Protocols for Physicochemical Characterization
To obtain definitive data for heptadecyl chloroformate, the following experimental protocols are recommended.
Determination of Boiling Point by Thermogravimetric Analysis (TGA)
Rationale: For high molecular weight compounds that may decompose at their atmospheric boiling point, TGA provides a reliable method to determine the boiling point by measuring weight loss as a function of temperature under controlled conditions.
Methodology:
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Instrument Setup: Calibrate a thermogravimetric analyzer (TGA) according to the manufacturer's specifications.
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Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of heptadecyl chloroformate into a tared TGA pan.
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Experimental Conditions:
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Purge Gas: Nitrogen at a flow rate of 50 mL/min.
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Heating Rate: 10 °C/min.
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Temperature Range: Ambient to a temperature expected to be above the boiling point (e.g., 450 °C).
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Data Analysis: The onset temperature of the major weight loss step in the TGA curve corresponds to the boiling point at the ambient pressure of the experiment.
Diagram of Boiling Point Determination Workflow using TGA
Caption: A systematic workflow for determining the solubility of heptadecyl chloroformate.
Safety, Handling, and Storage
As a member of the chloroformate class, heptadecyl chloroformate must be handled with significant care.
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Hazards: Chloroformates are corrosive, toxic, and moisture-sensitive.[10][11] Inhalation of vapors can be fatal, and skin contact can cause severe burns.[11] The primary hazard stems from its high reactivity, particularly with water, which generates corrosive hydrochloric acid.[2][10]
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Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical splash goggles.[10]
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Storage: Store in a cool, dry, well-ventilated area away from moisture and incompatible materials such as bases, amines, and alcohols.[12] The container should be tightly sealed, preferably under an inert atmosphere (e.g., nitrogen or argon), to prevent hydrolysis.
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Spill Management: In case of a spill, evacuate the area. Use an inert absorbent material for containment and dispose of it as hazardous waste. Do not use water to clean up spills.[13]
Analytical Characterization
The identity and purity of heptadecyl chloroformate can be confirmed using standard analytical techniques.
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Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for assessing the purity of the compound and confirming its molecular weight.[14][15][16] Derivatization of other molecules with heptadecyl chloroformate makes them amenable to GC-MS analysis.[14][15][16]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the molecular structure, showing characteristic signals for the long alkyl chain and the carbonyl carbon of the chloroformate group.
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Infrared (IR) Spectroscopy: A strong characteristic absorption band for the carbonyl (C=O) group of the chloroformate will be present, typically in the region of 1770-1780 cm⁻¹.
Conclusion
Carbonochloridic acid, heptadecyl ester, is a long-chain alkyl chloroformate with physicochemical properties largely dictated by its C17 alkyl chain and its highly reactive chloroformate functional group. While specific experimental data for this molecule is sparse, a robust understanding of its characteristics can be derived from the established trends within the homologous series of long-chain chloroformates. It is a moisture-sensitive, reactive compound with good solubility in non-polar organic solvents. The provided experimental protocols offer a clear pathway for researchers to determine its precise properties, ensuring safe and effective utilization in drug development and organic synthesis.
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